molecular formula C8H12N2O B3355153 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one CAS No. 61985-31-7

1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3355153
CAS No.: 61985-31-7
M. Wt: 152.19 g/mol
InChI Key: YHKNXNLDHRCTLX-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one ( 61985-31-7) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an imidazole heterocycle, a privileged structure in medicinal chemistry, linked to a 2,2-dimethylpropan-1-one (pivaloyl) group . With a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol, it serves as a versatile advanced intermediate or building block in organic synthesis . The presence of both the electron-rich imidazole ring and the carbonyl functionality makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of pharmaceutical candidates and specialized chemicals . Related pivaloyl-imidazole compounds are known to be useful reagents in organic synthesis, underscoring the potential of this compound for developing novel substances in a laboratory setting . This product is intended for use by qualified researchers in a controlled laboratory environment. Strictly for research purposes only. Not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7(11)6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNXNLDHRCTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340532
Record name 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61985-31-7
Record name 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1h Imidazol 4 Yl 2,2 Dimethylpropan 1 One

Classical Approaches to Imidazole (B134444) Synthesis Relevant to the Compound’s Core Structure

Several classical methods for imidazole synthesis provide the foundational chemistry for constructing the imidazole core. While not directly producing the target compound, these methods are crucial for understanding the assembly of the heterocyclic ring.

Debus-Radziszewski Condensation and its Modifications

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This reaction, first reported by Heinrich Debus in 1858, is a versatile method for preparing a variety of substituted imidazoles. rsc.org

The general reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. scribd.com The reaction is thought to proceed in two main stages. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.orgslideshare.net

Reaction Scheme:

Step 1: Dicarbonyl + 2 NH₃ → Diimine + 2 H₂O

Step 2: Diimine + Aldehyde → Imidazole + H₂O

A significant modification of this method involves replacing one equivalent of ammonia with a primary amine, which leads to the formation of N-substituted imidazoles. wikipedia.org This adaptation has been utilized in the synthesis of various compounds, including ionic liquids. wikipedia.org

ReactantsProduct TypeReference
1,2-Dicarbonyl, Aldehyde, AmmoniaSubstituted Imidazole wikipedia.org
1,2-Dicarbonyl, Aldehyde, Primary AmineN-Substituted Imidazole wikipedia.org

Phillips Method and Variants

The Phillips method is a condensation reaction primarily used for the synthesis of benzimidazoles, which are structurally related to imidazoles. adichemistry.com It involves the reaction of an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid. adichemistry.com Good yields are typically obtained with aliphatic acids. adichemistry.com While the classical Phillips reaction is specific to benzimidazole (B57391) synthesis, its principles of condensation and cyclization are relevant to general imidazole synthesis. Variants of this condensation approach can be applied to non-aromatic diamines to form the imidazole ring.

Bredereck Synthetic Method

The Bredereck synthesis is a method for preparing 4,5-disubstituted imidazoles from α-hydroxyketones or α-haloketones and formamide. wikipedia.orgchempedia.info This reaction is particularly useful for synthesizing imidazoles that are unsubstituted at the C2 position. chem-station.com The reaction typically occurs at elevated temperatures. wikipedia.org The mechanism involves the reaction of the α-hydroxyketone with formamide, followed by cyclization and dehydration to form the imidazole ring. wikipedia.org

Starting MaterialReagentProduct TypeReference
α-HydroxyketoneFormamide4,5-Disubstituted Imidazole wikipedia.org
α-HaloketoneFormamide4,5-Disubstituted Imidazole chempedia.info

Leusen Reaction

The Van Leusen imidazole synthesis is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgacs.org The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to the aldimine, followed by elimination of p-toluenesulfinic acid to form the imidazole ring. tsijournals.com This method is highly versatile, allowing for the synthesis of 1,4-, 4,5-, and 1,4,5-substituted imidazoles by varying the aldehyde, amine, and TosMIC components. acs.orgnih.gov

Targeted Synthesis of 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one

While classical methods provide a general framework, the specific synthesis of this compound requires a more targeted approach.

Strategies Involving Methyl Ketones and Aldehydes

A plausible synthetic route to this compound could involve the use of a methyl ketone precursor. A novel one-pot synthesis of aryl imidazole derivatives has been reported starting from ketones, initiated by a copper salt with ammonium (B1175870) carbonate as the nitrogen source. rsc.org This method involves α-amination and oxidative C-C bond cleavage reactions. rsc.org

Adapting this strategy, a potential synthesis could start from a suitable methyl ketone that, upon reaction with an appropriate aldehyde and a nitrogen source under catalytic conditions, could lead to the formation of the desired 4-acyl imidazole derivative. The pivaloyl group (2,2-dimethylpropan-1-one) would likely be introduced via the ketone starting material.

For instance, a reaction sequence could involve the condensation of a β-dicarbonyl compound containing the pivaloyl group with an aldehyde and a source of ammonia, in a manner analogous to the Debus-Radziszewski synthesis. The specific starting materials would need to be carefully selected to yield the desired substitution pattern on the imidazole ring.

Starting Material TypeKey ReactionPotential Product
Methyl KetoneCopper-catalyzed α-amination and oxidative cleavageAryl Imidazole Derivatives
β-Dicarbonyl Compound (with pivaloyl group), Aldehyde, Ammonia SourceCondensation/Cyclization4-Acyl Imidazole

Further research into specific reaction conditions and the selection of precise starting materials is necessary to develop an efficient and high-yielding synthesis for this compound.

Synthesis via α-Halo Ketones and Amidines

A well-established and widely utilized method for the construction of the imidazole ring involves the condensation of α-halo ketones with amidines. wjpsonline.comorgsyn.org This approach is a cornerstone of imidazole synthesis due to its reliability and the ready availability of the starting materials. orgsyn.org The general mechanism involves the reaction of an α-halo ketone, in this case, a derivative of 2,2-dimethylpropan-1-one bearing a halogen at the α-position, with an amidine such as formamidine (B1211174). mdpi.comyoutube.com

The reaction typically proceeds by nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring. youtube.com While chloroform (B151607) has historically been a common solvent for this reaction, concerns over its toxicity have led to the development of more environmentally benign protocols. orgsyn.org For instance, conducting the reaction in a mixture of tetrahydrofuran (B95107) (THF) and water with a base like potassium bicarbonate has been shown to be effective, often providing good to excellent yields without the need for chromatographic purification. orgsyn.org Another successful variation involves the condensation of α-bromoketones with formamidine acetate (B1210297) in liquid ammonia. mdpi.com

Table 1: Comparison of Reaction Conditions for α-Halo Ketone and Amidine Synthesis

Solvent SystemBaseTypical YieldsPurificationReference
Chloroform-Poor to ModerateColumn Chromatography orgsyn.org
THF/WaterPotassium BicarbonateGood to ExcellentNot always required orgsyn.org
Liquid Ammonia-Satisfactory- mdpi.com

One-Pot Synthetic Protocols

The drive for efficiency and sustainability in chemical synthesis has popularized one-pot reactions, which combine multiple reaction steps into a single procedure without isolating intermediates. derpharmachemica.comsemanticscholar.org For the synthesis of imidazole derivatives, one-pot multicomponent reactions (MCRs) are particularly attractive. niscpr.res.inasianpubs.org A notable example is a four-component reaction involving a 2-bromoacetophenone (B140003) derivative, an aldehyde, a primary amine, and ammonium acetate, which can be heated under solvent-free conditions to produce highly substituted imidazoles in very good yields. organic-chemistry.org

Another one-pot approach involves the sequential two-step synthesis of imidazole derivatives under microwave irradiation, which can significantly reduce reaction times. semanticscholar.orgnih.gov These methods are advantageous as they often use readily available starting materials and can generate complex molecules in a single operation, aligning with the principles of green chemistry. semanticscholar.orgasianpubs.org

Copper-Catalyzed Routes for Imidazole Derivatives from Ketones

Copper catalysis has emerged as a powerful tool in organic synthesis, offering efficient pathways for the formation of carbon-nitrogen bonds. nih.gov In the context of imidazole synthesis, copper catalysts can facilitate the construction of the imidazole ring from various precursors. One-pot copper-catalyzed reactions have been developed for the synthesis of imidazolinones from esters and N-sulfonyl amidines from sulfonyl hydrazines and terminal alkynes. nih.govrsc.org

While direct copper-catalyzed synthesis of this compound from a corresponding ketone is not extensively detailed in the provided results, copper-catalyzed methods are known for the synthesis of related imidazole derivatives. For instance, a copper-catalyzed cascade C–N coupling followed by intramolecular C–H amination has been used to synthesize imidazo[1,2-b]indazoles in a one-pot process. rsc.orgresearchgate.net Furthermore, copper catalysts are employed in the direct aryl quaternization of N-substituted imidazoles to form imidazolium (B1220033) salts. organic-chemistry.org These examples highlight the potential for developing a copper-catalyzed route specifically for the target ketone.

Modular and Divergent Synthetic Routes

Modular and divergent synthetic strategies offer a powerful approach to generate libraries of related compounds from a common intermediate. rsc.orgresearchgate.net This is particularly valuable in drug discovery and materials science. A divergent and regioselective synthesis of trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common imidazole intermediate. researchgate.net

This methodology allows for the selective formation of different isomers by carefully controlling the reaction conditions. researchgate.net By applying such principles, a synthetic route to this compound could be designed to allow for the introduction of various substituents on the imidazole ring, starting from a common precursor. This approach would facilitate the exploration of structure-activity relationships for derivatives of the target compound.

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space. These principles are highly relevant to the synthesis of imidazole-ketone scaffolds.

Microwave-Assisted Synthesis of Imidazole-Ketone Scaffolds

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer side products. orientjchem.org Microwave energy is particularly effective for heating polar molecules, which can enhance the rate of reactions such as the Debus-Radziszewski synthesis of imidazoles. orientjchem.org

Several studies have reported the successful application of microwave irradiation to the synthesis of various imidazole derivatives. niscpr.res.innih.govnih.gov For example, a one-pot, multicomponent reaction of an aldehyde, benzil, a primary amine, and ammonium acetate can be efficiently carried out under microwave conditions to yield tri/tetrasubstituted imidazoles. nih.gov While one study noted that microwave-assisted condensation was unsuccessful for a specific set of optically active imidazole derivatives, it remains a promising technique for many imidazole syntheses. mdpi.com The optimization of microwave parameters, such as power and irradiation time, is crucial for achieving high yields and efficient synthesis. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

MethodReaction TimeYieldEnvironmental ImpactReference
Conventional Heating1-6 hoursModerateHigher energy consumption orientjchem.org
Microwave Irradiation8-16 minutes>70%Reduced energy consumption niscpr.res.inorientjchem.org

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This approach is increasingly important in pharmaceutical and chemical manufacturing to ensure sustainability. jocpr.com Key aspects of green chemistry include the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that minimize waste. jocpr.com

In the context of imidazole synthesis, green chemistry approaches include the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts. nih.govsciencescholar.us For instance, the synthesis of polysubstituted imidazoles has been achieved using Cr2O3 nanoparticles as a reusable heterogeneous Lewis acid catalyst in water under microwave irradiation. nih.gov One-pot multicomponent reactions are also considered a green technique as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The adoption of these green methodologies not only minimizes the environmental footprint of synthesizing compounds like this compound but can also lead to more efficient and cost-effective processes. jocpr.comsciencescholar.us

Scale-Up and Process Optimization Methodologies

The industrial-scale synthesis of imidazole derivatives, including 4-acyl-imidazoles, necessitates methodologies that are not only efficient and high-yielding but also safe, cost-effective, and environmentally benign. While specific scale-up data for this compound is not extensively detailed in publicly available literature, general principles of process optimization for related heterocyclic compounds can be applied.

A significant advancement in the scale-up of imidazole synthesis is the use of continuous flow reactors, also known as plug flow reactors (PFRs). This technology offers distinct advantages over traditional batch processing for drug development and manufacturing. researchgate.net Continuous flow chemistry can enable reactions that are challenging to perform in batch mode, particularly those that are highly exothermic or involve hazardous reagents. researchgate.net For the synthesis of a 1H-4-substituted imidazole intermediate, a two-step continuous flow process was developed, which included a challenging cyclization reaction followed by the thermal removal of a protecting group. This approach culminated in demonstration runs that suggest the potential for producing 1–2 metric tons per year from a laboratory-scale footprint. researchgate.net

Key advantages of continuous flow processing for imidazole synthesis include:

Enhanced Safety: Improved heat transfer and smaller reaction volumes minimize the risks associated with exothermic reactions.

Increased Efficiency: Rapid optimization of reaction parameters such as temperature, pressure, and residence time can be achieved. whiterose.ac.uk

Improved Product Quality: Consistent reaction conditions lead to better control over product purity and reduced formation of byproducts.

Scalability: Linear scale-up can be achieved by extending the operating time or by "numbering-up" – running multiple reactors in parallel. researchgate.net

Process optimization for the synthesis of related pharmaceutical intermediates often involves a multi-step approach, including hydrogenation and amidation reactions, which can be optimized using automated systems. whiterose.ac.uk Bayesian optimization algorithms coupled with online analytical techniques like HPLC can be used to rapidly identify optimal reaction conditions, leading to higher yields, increased purity, and reduced waste. whiterose.ac.uk Such automated optimization was successfully applied to a two-step process, demonstrating its utility in developing efficient and green synthetic routes. whiterose.ac.uk

The table below summarizes key parameters often considered during the process optimization of related chemical syntheses.

ParameterDescriptionRelevance to Scale-Up
Temperature The reaction temperature can significantly influence reaction rate and selectivity.Optimized for maximum yield and minimal byproduct formation. Continuous flow allows for precise temperature control.
Pressure For reactions involving gaseous reagents, pressure is a critical parameter.Can increase reaction rates and drive equilibria towards product formation.
Catalyst The choice of catalyst can dramatically affect the reaction pathway and efficiency.Catalyst screening and optimization are crucial for cost-effective and high-yield industrial processes.
Solvent The solvent system can affect reactant solubility, reaction rates, and product isolation.Selection of green and easily recyclable solvents is a key aspect of modern process chemistry.
Reactant Concentration The concentration of reactants can influence reaction kinetics and selectivity.Optimized to maximize throughput while maintaining safety and product quality.
Residence Time In continuous flow reactors, this is the time reactants spend in the reaction zone.A key parameter for controlling conversion and yield in flow synthesis. researchgate.net

Precursor and Intermediate Chemistry in Compound Synthesis

The synthesis of this compound relies on the availability of key precursors and the controlled formation of specific intermediates. The general synthesis of 4-acyl-1H-imidazoles can be achieved through various synthetic routes, often involving the construction of the imidazole ring from acyclic precursors.

One common strategy for forming the imidazole core involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For 4-acyl imidazoles, a key intermediate is often an α-dicarbonyl compound where one of the carbonyl groups is part of the desired acyl substituent.

A versatile approach to 4(5)-acyl-1H-imidazoles starts from 4-aminoisoxazoles. acs.org This method allows for the synthesis of a range of acyl-substituted imidazoles. While not specifying the pivaloyl group, this methodology highlights the use of a pre-functionalized heterocyclic precursor that undergoes rearrangement to form the imidazole ring.

The synthesis of related imidazole-containing pharmaceuticals often involves the regioselective N-alkylation of a pre-formed imidazole ring. For instance, in the synthesis of Olmesartan, a key intermediate is an ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.com The synthesis of this intermediate has been approached from various starting materials, including diaminomaleonitrile (B72808) and ethyl oxalate (B1200264) with ethyl chloroacetate, highlighting different strategies to construct the substituted imidazole ring. jocpr.com These routes underscore the importance of readily available and economically viable starting materials for large-scale production. jocpr.com

The following table outlines potential precursors and intermediates that could be involved in the synthesis of this compound, based on established imidazole synthetic methodologies.

Compound TypeExample Structure/NameRole in Synthesis
Precursor Pivaloylacetaldehyde (3,3-dimethyl-2-oxobutanal)Provides the pivaloyl group and two carbons for the imidazole ring.
Precursor Glyoxal (B1671930)A common C2 synthon for imidazole ring formation.
Precursor Ammonia or an ammonia source (e.g., ammonium acetate)Provides the two nitrogen atoms for the imidazole ring.
Intermediate α-amino ketone or α-hydroxy imineFormed in situ during the condensation reaction leading to the imidazole ring.
Intermediate Diamide (B1670390)In some synthetic routes, a diamide intermediate can be cyclized to form the imidazole ring. nih.gov
Intermediate 4-pivaloyl-1H-imidazole-5-carboxylic acidA potential intermediate that could be decarboxylated to yield the final product.

The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, is a classic method for preparing imidates. These imidates are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles and aminopyrazolones. nih.gov This strategy, while not directly leading to 4-acyl-imidazoles, demonstrates the utility of activated carboxylic acid derivatives as key intermediates in heterocyclic synthesis.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Comprehensive Structure Confirmation

Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the unambiguous confirmation of the molecular structure of 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one. However, specific experimental values for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. This would allow for the confirmation of the connectivity of the imidazole (B134444) ring, the pivaloyl group, and the relative positions of the substituents.

Hypothetical ¹H NMR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.8 s 1H Imidazole C2-H
~7.5 s 1H Imidazole C5-H

Hypothetical ¹³C NMR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (ppm) Assignment
>190 C=O (ketone)
~140 Imidazole C2
~135 Imidazole C4
~120 Imidazole C5
~40 -C (CH₃)₃

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, further confirming its structure. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Hypothetical Mass Spectrometry Data (Note: This table is a hypothetical representation and is not based on experimental data.)

m/z Interpretation
[M+H]⁺ Molecular Ion Peak
[M - 57]⁺ Loss of tert-butyl group

Infrared (IR) Spectroscopy

IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ketone and the N-H and C-N stretches of the imidazole ring.

Hypothetical IR Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium N-H stretch (imidazole)
~1680 Strong C=O stretch (ketone)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the conjugated imidazole ring system.

X-ray Diffraction Studies for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional solid-state structure.

Crystal Structure Analysis and Conformation

This analysis would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry and the conformation of the pivaloyl group relative to the imidazole ring. It would also detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Without experimental data, a discussion of the crystal packing and conformational analysis is not possible.

Intermolecular Interactions in Crystalline State (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The imidazole moiety is a key participant in forming hydrogen bonds, as it can function as both a hydrogen bond donor and acceptor. stanford.edu The N-H group of the imidazole ring acts as a proton donor, capable of forming strong hydrogen bonds with electronegative atoms. In the crystal structure of related imidazole compounds, molecules are often linked by N-H⋯N hydrogen bonds, creating chains or more complex networks. nih.govnsf.gov Specifically, the protonated nitrogen of one imidazole ring can interact with the unprotonated imine nitrogen atom of an adjacent molecule. nsf.gov

Furthermore, the carbonyl group (C=O) of the pivaloyl substituent introduces another potent hydrogen bond acceptor site. This allows for the formation of N-H⋯O=C interactions, which can further stabilize the crystal packing. In similar structures, O–H⋯N and N–H⋯O hydrogen bonds are crucial in creating extensive two-dimensional and three-dimensional networks. mdpi.comnih.gov The interplay between these different hydrogen bonds leads to a highly organized and stable crystalline form.

The combination of directional hydrogen bonds and non-directional π-π stacking interactions results in a robust supramolecular assembly for this compound in its solid state.

Table 1: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorDescription
Hydrogen BondImidazole N-HImidazole Imine NitrogenForms chains or networks linking imidazole rings of adjacent molecules. nih.govnsf.gov
Hydrogen BondImidazole N-HCarbonyl Oxygen (C=O)Links the imidazole ring of one molecule to the pivaloyl group of another. mdpi.com
π-π StackingImidazole Ring π-systemImidazole Ring π-systemOccurs between parallel or offset imidazole rings of neighboring molecules, contributing to crystal packing stability. mdpi.comnih.gov

Advanced Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for the purification, separation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for determining the purity of this compound with high accuracy and sensitivity. pharmaffiliates.com A validated reverse-phase HPLC method is typically developed for quantitative analysis. nih.govresearchgate.net Such a method allows for the separation of the target compound from starting materials, by-products, and other impurities.

A representative HPLC method for analyzing imidazole-containing compounds involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (such as methanol (B129727) or acetonitrile), with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal separation. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the imidazole chromophore exhibits maximum absorbance. researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the percentage purity can be accurately calculated.

Table 2: Representative HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) researchgate.net
Mobile PhaseMethanol : 0.025 M KH₂PO₄ (70:30, v/v), pH adjusted to 3.2 researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at ~280-310 nm researchgate.net
TemperatureAmbient
Injection Volume10 µL

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique used to monitor the progress of the synthesis of this compound and to perform a preliminary assessment of its purity.

During synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at regular intervals. The plate is then developed in an appropriate solvent system (eluent), often a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). The separated spots are visualized, usually under UV light, allowing for a qualitative assessment of the reaction's progress. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots suggests the existence of impurities.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction
Time PointObservation on TLC Plate (Visualized under UV)Interpretation
T = 0 hrSpots for starting materials A (Rf=0.7) and B (Rf=0.6) are visible.Reaction has not yet started.
T = 2 hrSpots for A and B are fainter. A new spot for product C (Rf=0.3) appears.Reaction is progressing. Product is being formed.
T = 5 hrSpot for starting material A has disappeared. Spot for B is very faint. Product spot C is intense.Reaction is nearing completion.
T = 8 hr (Work-up)A single, intense spot for product C (Rf=0.3) is visible.The isolated product appears to be pure by TLC.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) and the other a pyridine-type nitrogen (N-3). This configuration makes the ring system amphoteric and susceptible to a variety of chemical reactions. globalresearchonline.netlongdom.orgthieme-connect.de

Electrophilic Aromatic Substitution Reactions

The imidazole ring is considered an electron-rich aromatic system, making it more susceptible to electrophilic attack than many other five-membered heterocycles like pyrazole or thiazole. globalresearchonline.netslideshare.netslideshare.net Electrophilic substitution typically occurs at the C4 or C5 positions, which are electronically favored due to the formation of a more stable cationic intermediate (arenium ion). uobabylon.edu.iq Attack at the C2 position is generally disfavored. slideshare.netuobabylon.edu.iq

For 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one, the existing substituent at the C4 position directs incoming electrophiles to the C5 position, and potentially the C2 position if C5 is blocked or conditions are forcing.

Common electrophilic substitution reactions applicable to the imidazole ring include:

Nitration: Treatment with a mixture of fuming nitric acid and sulfuric acid can introduce a nitro group, likely at the C5 position, to yield 5-nitro-1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-one. slideshare.net

Sulfonation: Reaction with sulfuric acid or oleum can lead to the corresponding imidazole-5-sulfonic acid derivative. slideshare.net

Halogenation: Imidazole rings readily undergo halogenation. For instance, bromination can be achieved using bromine in a suitable solvent, potentially leading to the substitution of one or more available ring protons. uobabylon.edu.iq Iodination can also be performed with iodine under alkaline conditions. uobabylon.edu.iq

Diazo Coupling: In the presence of activating groups, imidazoles can couple with diazonium salts, typically at the C2 position. slideshare.net

Reaction Type Typical Reagents Favored Position on Imidazole Ring
NitrationFuming HNO₃ / H₂SO₄C4 or C5
SulfonationH₂SO₄ / SO₃C4 or C5
HalogenationBr₂, Cl₂, I₂C2, C4, and C5
Diazo CouplingArN₂⁺Cl⁻C2

Nucleophilic Attack and Transformations

Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netchemistry-online.com The C2 position is the most likely site for nucleophilic attack due to the influence of the adjacent nitrogen atoms. However, such reactions often require harsh conditions. slideshare.net

Under strongly basic conditions, the imidazole ring can be susceptible to ring-opening reactions. chemistry-online.com For instance, treatment with reagents like benzoyl chloride in the presence of sodium hydroxide can cleave the ring. uobabylon.edu.iq

Protonation and Acid-Base Behavior

The amphoteric nature of the imidazole ring is one of its defining characteristics. longdom.orgthieme-connect.de It possesses both an acidic site and a basic site.

Basicity: The pyridine-type nitrogen (N-3) has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This lone pair is readily available for protonation, making the imidazole ring basic (pKa of the conjugate acid is approximately 7). longdom.org In an acidic medium, this compound will be protonated at N-3 to form an imidazolium (B1220033) cation.

Acidity: The pyrrole-type nitrogen (N-1) bears a hydrogen atom. This N-H proton is weakly acidic (pKa ≈ 14.5) and can be removed by a strong base to form an imidazolate anion. longdom.orgnih.gov This deprotonation is a key step in many derivatization strategies, particularly N-alkylation and N-acylation.

Transformations of the 2,2-Dimethylpropan-1-one Moiety

The 2,2-dimethylpropan-1-one (pivaloyl) group features a ketone carbonyl, which is a primary site for reactivity. The presence of a bulky tert-butyl group adjacent to the carbonyl introduces significant steric hindrance, which can influence reaction rates and equilibria. A crucial feature is the absence of α-hydrogens, which precludes reactions that proceed via enolate formation, such as the aldol reaction. jackwestin.com

Reactions at the Ketone Carbonyl Group

The carbonyl carbon is electrophilic and thus a target for nucleophiles. youtube.com

Reduction: A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-ol. jackwestin.com A study on a similar compound, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4,4-dimethylpentan-1-one, demonstrates the feasibility of this reduction. nii.ac.jp

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Acetal and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted to a hemiacetal and then to an acetal. This reaction is reversible. uobabylon.edu.iqhu.edu.jo

Imine and Enamine Formation: The ketone can react with primary amines to form imines or with secondary amines to form enamines, typically under mildly acidic conditions. jackwestin.comuobabylon.edu.iq

Reaction Reagent(s) Product Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard ReactionR-MgX, then H₃O⁺Tertiary Alcohol
Acetal Formation2 eq. R'OH, H⁺ catalystAcetal
Imine FormationR'NH₂, H⁺ catalystImine

Alkylation and Acylation Reactions

Typical α-alkylation and α-acylation reactions of ketones proceed through an enolate intermediate. Since the 2,2-dimethylpropan-1-one moiety lacks α-hydrogens, it cannot form an enolate and therefore cannot undergo these reactions.

However, the term "alkylation and acylation" in the context of this molecule most relevantly refers to the derivatization of the imidazole ring's nitrogen atoms, a common and powerful strategy for modifying imidazole-containing compounds. chemistry-online.com

N-Alkylation: After deprotonation of the N-1 position with a suitable base, the resulting imidazolate anion is a potent nucleophile. It can react with alkyl halides or other alkylating agents to form N-alkylated derivatives. slideshare.netresearchgate.netresearchgate.net This is a widely used method for introducing various alkyl groups onto the imidazole ring. nih.gov

N-Acylation: Similarly, the imidazolate anion can react with acyl halides or anhydrides to yield N-acylated products. chemistry-online.com N-acylimidazoles are themselves useful as acyl transfer reagents due to their reactivity, which is comparable to that of acid halides. chemistry-online.com

Functionalization and Derivatization for Analog Synthesis

The chemical scaffold of this compound presents a versatile platform for the synthesis of a diverse array of analogs. The imidazole ring, with its distinct nitrogen atoms and reactive carbon positions, alongside the pivaloyl group, offers multiple sites for chemical modification. These modifications are instrumental in tailoring the molecule's properties for various applications, from coordination chemistry to medicinal chemistry. Strategic derivatization allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, leading to the development of novel ligands, prodrugs, and biologically active compounds.

Modifications for Ligand Design in Coordination Chemistry

The imidazole moiety is a well-established building block in the design of ligands for coordination chemistry due to its ability to coordinate with a wide range of metal ions through its nitrogen donor atoms. rsc.org The parent imidazole nucleus can be derivatized at the 1-, 2-, or 4-positions to generate ligands with varied coordination modes and properties. rsc.org In the case of this compound, the unprotected N-1 and the pyridinic N-3 atoms of the imidazole ring are available for metal coordination.

Modifications can be introduced to enhance the coordinating ability and to create multidentate ligands, which can lead to the formation of stable metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. rsc.orgmdpi.com For instance, functional groups with additional donor atoms, such as carboxylates or pyridyls, can be introduced elsewhere on the molecule. While direct modification of the pivaloyl group is challenging due to its steric bulk, derivatization of the imidazole ring offers a more feasible approach.

Strategies for modifying this compound for ligand design could include:

N-alkylation at the N-1 position: Introduction of alkyl chains bearing other coordinating groups (e.g., carboxylates, ethers, amines) can transform the monodentate imidazole into a bidentate or tridentate ligand.

Functionalization at the C-2 or C-5 positions: Introduction of coordinating groups at these positions can also lead to multidentate ligands. This often requires initial halogenation followed by cross-coupling reactions.

These modifications allow for the rational design of ligands that can self-assemble with metal ions to form discrete coordination complexes or extended polymeric structures with potential applications in catalysis, gas storage, and luminescence. nih.govrsc.org

Modification StrategyPotential Ligand TypeTarget Coordination Architectures
N-1 alkylation with a carboxylic acid side chainBidentate (N, O)1D chains, 2D networks
C-2 functionalization with a pyridyl groupBidentate (N, N')Discrete complexes, MOFs
C-5 functionalization with a nitrile groupMonodentate (N), potential for bridgingCoordination polymers

Synthesis of Prodrugs and Conjugates

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, and bioavailability. ump.edu.pl A prodrug is a pharmacologically inactive compound that is converted into its active form in the body through enzymatic or chemical transformation. mdpi.com The structural features of this compound, particularly the secondary amine in the imidazole ring and the ketone carbonyl group, provide handles for the attachment of promoieties.

Potential prodrug strategies for this compound could involve:

N-acylation or N-alkoxycarbonylation of the imidazole ring: The N-1 position can be derivatized with various acyl or alkoxycarbonyl groups that can be cleaved in vivo to release the active parent compound.

Formation of ketals or acetals: The ketone group can be masked as a ketal or acetal, which can be designed to hydrolyze under specific physiological conditions, releasing the parent ketone.

Conjugation to carrier molecules: The compound could be conjugated to larger molecules like peptides or antibodies to achieve targeted delivery to specific cells or tissues.

For example, attaching a promoiety to the N-1 position of the imidazole ring can alter the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The choice of the promoiety is critical and is often guided by the desired rate of cleavage and the specific biological target.

Prodrug StrategyPromoietiesPotential Advantage
N-1 AcylationAmino acid esters, phosphatesImproved water solubility, targeted release
Ketone DerivatizationEthylene glycol, glycerolIncreased stability, controlled release
BioconjugationPeptides, polyethylene glycol (PEG)Targeted delivery, reduced clearance

Palladium-Catalyzed C-H Amination and Acylation

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov The imidazole ring possesses C-H bonds that can be selectively activated and functionalized. For this compound, the C-2 and C-5 positions of the imidazole ring are potential sites for direct C-H amination or acylation.

C-H Amination: Direct amination of the imidazole ring can introduce new nitrogen-containing functional groups, which can be valuable for modulating the compound's biological activity or for use as further synthetic handles. rsc.orgresearchgate.net This transformation is typically achieved using a palladium catalyst in the presence of an amine source and an oxidant.

C-H Acylation: Similarly, direct acylation can introduce new keto functionalities onto the imidazole ring. This reaction would likely proceed with a palladium catalyst and an acylating agent.

The regioselectivity of these reactions (i.e., whether functionalization occurs at the C-2 or C-5 position) can often be controlled by the choice of directing groups, ligands, and reaction conditions. wpi.edu The steric hindrance from the adjacent pivaloyl group at C-4 might influence the accessibility of the C-5 position.

Reaction TypeReagentsPotential Product
C-H AminationPd(OAc)₂, Amine, Oxidant2-Amino or 5-Amino-4-pivaloylimidazole derivatives
C-H AcylationPd(OAc)₂, Acylating agent2-Acyl or 5-Acyl-4-pivaloylimidazole derivatives

Suzuki Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. organic-chemistry.org This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl compounds. researchgate.netsemanticscholar.org

To apply the Suzuki coupling to this compound, a halogen atom must first be introduced onto the imidazole ring, most commonly at the C-2 or C-5 positions. This can be achieved through standard halogenation reactions (e.g., using N-bromosuccinimide or N-iodosuccinimide). The resulting halo-imidazole derivative can then be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents. fao.orgrsc.org

A general scheme for the Suzuki coupling of a halogenated derivative would be:

Halogenation: this compound is treated with a halogenating agent to afford 1-(2-halo-1H-imidazol-4-yl)-2,2-dimethylpropan-1-one or 1-(5-halo-1H-imidazol-4-yl)-2,2-dimethylpropan-1-one.

Suzuki Coupling: The halo-imidazole is then reacted with an organoboronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to yield the corresponding C-C coupled product.

This strategy allows for the synthesis of a wide range of analogs with diverse substituents at the C-2 or C-5 positions, enabling the exploration of structure-activity relationships.

Reaction StepReagentsIntermediate/Product
Halogenation (e.g., Bromination)N-Bromosuccinimide (NBS)1-(2-Bromo-1H-imidazol-4-yl)-2,2-dimethylpropan-1-one
Suzuki CouplingArylboronic acid, Pd catalyst, Base1-(2-Aryl-1H-imidazol-4-yl)-2,2-dimethylpropan-1-one

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new, untested compounds. For various series of imidazole-based compounds, QSAR models have been developed to guide the design of new molecules with enhanced potency. nih.gov However, a QSAR study involving 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one has not been identified.

Development of Predictive Models for Biological Activity

There are no predictive models for the biological activity of this compound available in the current scientific literature.

Analysis of Molecular Descriptors and Pharmacophores

A detailed analysis of the molecular descriptors and pharmacophoric features of this compound has not been reported in published research.

Mechanistic and Biological Activity Studies in Vitro/pre Clinical Focus

Exploration of Molecular Targets and Pathways

The imidazole (B134444) scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. Derivatives of 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one have been investigated for their ability to inhibit various kinases involved in cell signaling pathways critical to disease pathogenesis.

Receptor-Interacting Protein 1 (RIP1) Kinase: While direct inhibition of RIP1 kinase by this compound has not been extensively documented in publicly available literature, the imidazole core is a key feature in known RIPK1 inhibitors. frontiersin.org RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. frontiersin.org The inhibition of RIPK1 is a therapeutic strategy to mitigate the pathological consequences of necroptosis.

Cyclin-Dependent Kinases (CDKs): Certain imidazole derivatives have demonstrated inhibitory activity against CDKs. For instance, a series of N,N'-disubstituted imidazole-4,5-dicarboxamides were designed based on the structures of purines that bind to cyclin-dependent kinase 2 (CDK2). nih.gov A majority of these compounds inhibited the proliferation of HL-60 cells, with IC50 values in the micromolar range, suggesting a potential mechanism of action through the ATP-binding site of CDK2. nih.gov

Other Kinases: The versatility of the imidazole scaffold has led to its incorporation in inhibitors of other kinases. For example, a modular synthesis approach has been used to create 2,4,5-trisubstituted pyridyl-imidazole inhibitors of the STK10 kinase. acs.org Furthermore, a patent has described imidazole derivatives as selective inhibitors of epidermal growth factor receptor (EGF-R) tyrosine kinase, which plays a role in the development of certain cancers. google.com

Table 1: Kinase Inhibition by Imidazole Derivatives

Kinase TargetImidazole Derivative ClassBiological Effect
Cyclin-Dependent Kinase 2 (CDK2)Imidazole-4,5-dicarboxamidesInhibition of cancer cell proliferation nih.gov
STK10 KinasePyridyl-imidazolesKinase inhibition acs.org
EGF-R Tyrosine KinaseImidazole derivativesInhibition of kinase activity google.com

Anticholinesterase Activity: The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Studies on imidazole-thiazole derivatives have demonstrated their potential as cholinesterase inhibitors. researchgate.net These compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promise as potential therapeutic agents for neurodegenerative disorders. mdpi.comresearchgate.net

ABA 8'-hydroxylase: There is currently limited publicly available scientific literature detailing the direct inhibitory effects of this compound or its close derivatives on abscisic acid (ABA) 8'-hydroxylase.

Necroptosis: As previously mentioned, RIPK1 is a key driver of necroptosis. frontiersin.org The potential for imidazole-containing compounds to inhibit RIPK1 suggests a role in modulating this cell death pathway. Inhibition of necroptosis is being explored as a therapeutic approach for a variety of conditions, including inflammatory diseases and organ damage. frontiersin.org Studies have shown that necrosulfonamide (B1662192) (NSA), a chemical inhibitor of necroptosis, can delay tumor growth in xenograft models, indicating a complex role for necroptotic factors in cancer. nih.gov

Inflammation: The anti-inflammatory properties of imidazole derivatives have been reported in several studies. Novel pyrazolyl ketoamides containing an imidazole moiety have demonstrated moderate anti-inflammatory activity in carrageenan-induced paw edema models. niscpr.res.in Additionally, N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and shown to exhibit anti-inflammatory activity through the inhibition of the albumin denaturation technique. acs.orgnih.gov

Ribosome Biogenesis: Currently, there is a lack of specific research in the public domain that directly links this compound or its immediate derivatives to the modulation of ribosome biogenesis.

In Vitro Cellular Assays for Biological Response

The imidazole scaffold has been identified as a promising starting point for the development of new antimalarial agents. Several studies have demonstrated the in vitro antiplasmodial activity of imidazole derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 4-aminoquinoline-imidazole derivatives were synthesized and screened against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Several of these compounds exhibited activity comparable to chloroquine (B1663885) against the resistant strain and were found to inhibit β-hematin formation, a crucial process for parasite survival. nih.gov Another study on imidazolidinedione derivatives also reported enhanced antimalarial activity against a chloroquine-resistant strain of P. falciparum, making them interesting candidates for further development. nih.gov

Table 2: Antiplasmodial Activity of Imidazole Derivatives

Imidazole Derivative ClassP. falciparum Strain(s)Key Findings
4-Aminoquinoline-imidazole derivatives3D7 (CQ-sensitive), K1 (CQ-resistant)Comparable activity to chloroquine against resistant strain; inhibition of β-hematin formation. nih.gov
Imidazolidinedione derivativesW2 (CQ-resistant)Enhanced activity against chloroquine-resistant strain. nih.gov

The antioxidant properties of imidazole derivatives have been explored through various in vitro assays. These studies suggest that the imidazole ring can contribute to the radical scavenging capacity of a molecule.

Cyclic nitrones of the imidazole series containing a sterically hindered phenol (B47542) group have been investigated for their antioxidant activity. mdpi.com These compounds demonstrated a pronounced inhibitory activity against the oxidation of cumene. mdpi.com In another study, novel N-acyl-1H-imidazole-1-carbothioamides displayed excellent antioxidant activity in screening assays. researchgate.net The antioxidant potential of newly synthesized imidazole derivatives was also confirmed using DPPH radical scavenging assays, with some compounds demonstrating significant radical scavenging properties. centralasianstudies.org Furthermore, studies on imines containing 1H-benzimidazoles have shown inhibitory activity on lipid peroxidation. nih.govnih.gov

Table 3: Antioxidant Activity of Imidazole Derivatives

Imidazole Derivative ClassAntioxidant AssayKey Findings
Cyclic imidazole nitronesCumene oxidation inhibitionPronounced inhibitory activity. mdpi.com
N-acyl-1H-imidazole-1-carbothioamidesVarious antioxidant assaysExcellent antioxidant activity. researchgate.net
Naphthalene- and phenyl-substituted imidazolesDPPH radical scavengingSignificant radical scavenging properties. centralasianstudies.org
Imines containing 1H-benzimidazolesLipid peroxidation inhibitionInhibitory activity on lipid peroxidation. nih.govnih.gov

Anti-diabetic Activity Studies

A comprehensive review of scientific literature and biomedical databases reveals a lack of specific studies investigating the anti-diabetic properties of this compound. While the broader class of imidazole-containing compounds has been explored for various therapeutic effects, including the management of diabetes, research has not been specifically published on this particular molecule. nih.gov For instance, certain novel 1H-imidazol-2-amine derivatives have been identified as potent inhibitors of vascular adhesion protein-1 (VAP-1), suggesting a potential therapeutic avenue for diabetic macular edema. nih.gov However, these findings relate to different structural analogs and cannot be directly extrapolated to this compound. The inhibition of enzymes such as α-amylase is a common target for anti-diabetic drugs, but no such inhibitory studies have been reported for this specific compound. researchgate.net

Mechanistic Investigations of Biological Activity

Consistent with the absence of primary biological activity data, there is a corresponding lack of mechanistic investigations for this compound in the scientific literature. The following subsections reflect this absence of specific data.

Cellular Target Engagement Studies

No studies have been published that identify or confirm the cellular targets of this compound. Target identification is a crucial step in drug discovery, often utilizing methods like in silico target prediction or biochemical screening, but such data for this compound are not available. pensoft.net

Biochemical Pathway Modulation

Information regarding the modulation of any specific biochemical pathways by this compound is not available in the current body of scientific literature. Research would be required to determine if this compound interacts with signaling cascades or metabolic pathways relevant to diseases like diabetes or neurodegeneration. researchgate.net

Enzyme Kinetics and Binding Assays

There are no published enzyme kinetics or binding assay data for this compound. Such studies are fundamental for characterizing the interaction between a compound and its potential enzyme target, including determining parameters like inhibition constants (Ki) or IC50 values, but have not been performed or reported for this specific molecule. libretexts.org

Structure Activity Relationship Sar Studies

Systematic Modification of the Imidazole (B134444) Ring

No research articles were identified that specifically describe the systematic modification of the imidazole ring of 1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-one and the resulting effects on its bioactivity or target affinity.

There is no available data from scientific studies on how introducing various substituents onto the imidazole ring of this compound influences its biological activity.

Information regarding the isosteric replacement of the imidazole ring in this compound with other five-membered heterocyclic rings (e.g., oxazole, thiazole, pyrazole) and the impact on its pharmacological profile is not available in the current body of scientific literature.

Investigation of the 2,2-Dimethylpropan-1-one Chain Modifications

Specific studies detailing the modification of the 2,2-dimethylpropan-1-one portion of the molecule could not be found.

There are no published findings on the effects of altering the length or branching of the alkyl chain of the 2,2-dimethylpropan-1-one moiety on the compound's activity.

The specific role of the ketone functional group in the bioactivity of this compound, including studies of its reduction or replacement, has not been reported.

Analytical Methodologies for Research and Development

Purity Determination and Impurity Profiling

The determination of purity and the establishment of an impurity profile are critical quality attributes for any chemical compound intended for research. Impurity profiling involves the identification and quantification of all potential organic and inorganic impurities present in a sample. nih.govmedwinpublishers.com The process helps in understanding the synthesis pathway and identifying potential side products or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the imidazole (B134444) chromophore absorbs, typically around 210-230 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool, especially for identifying volatile impurities and residual solvents that may be present from the synthesis process. pharmatutor.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for confirming the identity of the main component and for the structural elucidation of unknown impurities. semanticscholar.org

An impurity profile for a typical batch of "1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one" might include unreacted starting materials, by-products from the synthesis, and degradation products. Potential impurities could arise from the synthetic route, which might involve the acylation of an imidazole precursor.

Table 1: Hypothetical Impurity Profile of this compound

Impurity NamePotential SourceIdentification MethodTypical Limit
1H-ImidazoleUnreacted starting materialHPLC, GC-MS≤ 0.1%
Pivaloyl chlorideUnreacted starting materialGC-MS≤ 0.1%
1,3-di-pivaloyl-imidazolium saltBy-productLC-MS≤ 0.15%
Isomeric ketonesSide reactionHPLC, NMR≤ 0.15%
Unknown degradation productsStorage/handlingLC-MS≤ 0.1%

Stability Studies under Various Conditions

Stability studies are essential to understand how the quality of "this compound" varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method. researchgate.net

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for an accurate quantification of the parent compound's stability. Such studies typically expose the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, including:

Acidic hydrolysis: (e.g., 0.1 N HCl at 60 °C)

Basic hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

Thermal degradation: (e.g., solid state at 80 °C)

Photolytic degradation: (e.g., exposure to UV and visible light)

The samples are analyzed at various time points to determine the extent of degradation.

Table 2: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionDurationAssay of Parent Compound (%)Major Degradation Products
0.1 N HCl (60 °C)24 hours92.5Imidazole ring opening product
0.1 N NaOH (60 °C)24 hours88.1Hydrolysis of ketone
3% H₂O₂ (RT)24 hours95.3N-oxide formation
Thermal (80 °C)7 days99.1Minimal degradation
Photolytic (ICH guidelines)7 days98.7Minimal degradation

Quantification Methods for Compound Analysis in Research Matrices

For preclinical research, it is often necessary to quantify the concentration of a compound in biological matrices such as plasma, serum, or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range. semanticscholar.orgyale.educhromatographyonline.com

A quantitative LC-MS/MS method for "this compound" would typically involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A rapid chromatographic separation using a suitable column and mobile phase to resolve the analyte from matrix components.

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 3: Hypothetical Validation Parameters for an LC-MS/MS Method for this compound in Rat Plasma

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias)Within ±15% (±20% at LLOQ)-5% to +8%
Matrix EffectMinimalWithin acceptable limits
RecoveryConsistent and reproducible> 85%

Advanced Characterization Techniques Beyond Basic Identification

Beyond routine identification by ¹H NMR, ¹³C NMR, and MS, a comprehensive structural characterization of "this compound" can be achieved using advanced analytical techniques. These methods provide unambiguous confirmation of the compound's structure and stereochemistry, if applicable.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for establishing the connectivity of atoms within the molecule. For instance, an HMBC experiment would show correlations between the protons of the tert-butyl group and the carbonyl carbon, as well as correlations between the imidazole ring protons and the carbonyl carbon, confirming the attachment of the pivaloyl group to the imidazole ring. ipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the N-H and C-N stretches of the imidazole ring.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the theoretical values calculated from the molecular formula.

These advanced techniques, used in concert, provide a complete and unambiguous characterization of "this compound," ensuring its identity and quality for research and development purposes.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency

The core structure of 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one serves as a valuable template for the design and synthesis of novel analogs. Future research could focus on systematic modifications of this scaffold to enhance biological activity, selectivity, and pharmacokinetic properties. Key areas for synthetic exploration include:

Modification of the Imidazole (B134444) Ring: Introduction of various substituents (e.g., alkyl, aryl, halogen) at the N-1, C-2, and C-5 positions of the imidazole ring could significantly influence the molecule's electronic properties and steric profile, leading to altered binding affinities for biological targets.

Alteration of the Ketone Linker: The carbonyl group is a key feature for potential interactions with biological macromolecules. Modifications such as reduction to an alcohol, conversion to an oxime, or replacement with other functional groups could modulate the compound's reactivity and binding modes.

Variation of the t-Butyl Group: The bulky and lipophilic t-butyl group plays a crucial role in the molecule's interaction with its environment. Replacing it with other bulky or less sterically demanding alkyl or aryl groups can provide insights into the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov

These synthetic efforts would generate a library of analogs for biological screening, facilitating the identification of compounds with improved therapeutic potential.

Further Elucidation of Undiscovered Biological Targets and Pathways

The imidazole nucleus is a common feature in a wide array of biologically active molecules, suggesting that this compound and its derivatives could interact with a variety of biological targets. ekb.eg Future research should aim to identify and characterize these targets and the cellular pathways they modulate. Potential areas of investigation include:

Enzyme Inhibition: Imidazole-containing compounds are known to inhibit various enzymes. Screening of this compound and its analogs against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities.

Receptor Modulation: The imidazole scaffold is present in many receptor ligands. Investigating the interaction of this compound with various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, may uncover new pharmacological activities.

Antimicrobial and Antiviral Activity: Many imidazole derivatives exhibit antimicrobial and antiviral properties. mdpi.commdpi.com Screening against a broad range of pathogens could identify potential applications in infectious disease research.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. nih.govresearchgate.netchemicalprobes.org The unique structure of this compound makes it a candidate for development into a chemical probe. Future work in this area could involve:

Fluorescent Labeling: The imidazole ring can be chemically modified to incorporate fluorescent tags, allowing for the visualization of the compound's distribution and localization within cells and tissues.

Affinity-Based Probes: The ketone functionality can be exploited for the development of affinity-based probes. By introducing a reactive group, such as a photo-crosslinker or a bio-orthogonal handle, researchers can identify the direct binding partners of the compound in a cellular context. frontiersin.org

Probes for Studying Post-Translational Modifications: N-acyl imidazoles have been utilized in chemical biology to study protein modifications. nih.gov Exploring the reactivity of the acyl-imidazole moiety in a biological setting could lead to the development of novel probes for studying cellular processes.

Integration with Combinatorial Chemistry and High-Throughput Screening for New Lead Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for the discovery of new drug candidates. The straightforward synthesis of imidazole derivatives makes this scaffold amenable to combinatorial approaches. Future research could involve:

Library Synthesis: The generation of a large and diverse library of 4-acylimidazole derivatives based on the this compound scaffold.

High-Throughput Screening: Screening this library against a wide range of biological targets and cellular assays to identify "hit" compounds with desired activities.

Structure-Activity Relationship (SAR) Studies: Analyzing the screening data to establish clear SARs, which will guide the design of more potent and selective lead compounds. researchgate.netresearchgate.net

Exploration in Materials Science or Catalysis

The imidazole ring is not only important in biology but also finds applications in materials science and catalysis. nih.gov The unique electronic and coordination properties of this compound suggest potential for its use in these fields:

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, making it a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Catalysis: Imidazole and its derivatives can act as catalysts in various organic reactions. nih.gov The specific steric and electronic properties of this compound could be harnessed for developing new catalytic systems.

Polymer Science: Imidazole-containing polymers have been explored for various applications. This compound could be used as a monomer or a modifying agent in the synthesis of new polymers with tailored properties.

Theoretical Predictions for Reaction Pathways and Compound Properties

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work. Future theoretical studies on this compound could include:

Electronic Structure Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to investigate the electronic properties, such as charge distribution and molecular orbitals, which are crucial for understanding its reactivity and interaction with biological targets. rsc.orgmdpi.comtaylorfrancis.comnih.gov

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its analogs with various protein targets, helping to prioritize compounds for experimental testing and to rationalize observed biological activities.

Reaction Mechanism Studies: Theoretical calculations can be employed to elucidate the mechanisms of synthetic reactions for preparing analogs and to predict the feasibility of new synthetic routes.

Exploration of Multi-targeting Capabilities

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. Drugs that can modulate several targets simultaneously, known as multi-target drugs, can offer therapeutic advantages. The imidazole scaffold is known to be a "privileged structure" that can interact with multiple targets. mdpi.comresearchgate.net Future research could investigate the potential of this compound and its derivatives as multi-target agents by:

Phenotypic Screening: Utilizing cell-based assays that can reveal effects on complex cellular phenotypes, which may be indicative of multi-target engagement.

Systems Biology Approaches: Combining experimental data with computational models to identify the network of targets and pathways affected by the compound.

Rational Design of Multi-Target Ligands: Based on the knowledge of individual target interactions, designing new analogs with optimized affinity profiles for multiple desired targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or cross-coupling methods. For example, Ullmann-type reactions or ketone functionalization using Grignard reagents (e.g., reactions with 2-furyl ketones) have been employed for similar imidazole derivatives. Optimization involves controlling temperature (e.g., 50–80°C), solvent selection (e.g., THF or chloroform), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification often requires column chromatography or recrystallization .
  • Data Contradictions : Yields vary significantly (22–98%) depending on steric effects and substituent reactivity. For instance, bulky groups like 2,2-dimethylpropan-1-one may require extended reaction times .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.6–8.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS for molecular ion verification (e.g., [M+1]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in related imidazole derivatives .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in derivatization?

  • Methodology :

  • Steric Effects : The 2,2-dimethyl group hinders nucleophilic attacks at the ketone, favoring selective modifications at the imidazole ring (e.g., alkylation at N1). Computational modeling (DFT) can predict reactive sites .
  • Electronic Effects : Electron-withdrawing substituents on the imidazole ring enhance electrophilic substitution (e.g., nitration or halogenation) .
    • Data Gaps : Limited studies on regioselectivity in imidazole functionalization; further kinetic studies are needed .

Q. What mechanistic pathways explain its potential as a DPP-IV inhibitor for diabetes therapy?

  • Methodology :

  • Enzyme Inhibition Assays : Fluorescent substrate-based assays (e.g., Gly-Pro-AMC hydrolysis) to measure IC50_{50} values. Compare to sitagliptin as a positive control .
  • Molecular Docking : Simulate binding interactions with DPP-IV’s catalytic domain (Ser630, His740) using software like AutoDock. Structural analogs show hydrogen bonding with the imidazole nitrogen .
    • Contradictions : Some imidazole derivatives show off-target effects on histamine receptors, requiring selectivity studies .

Q. Can this compound serve as a precursor for photoactive materials, and what modifications are needed?

  • Methodology :

  • Photochemical Studies : UV-Vis spectroscopy to assess absorption maxima (e.g., 250–300 nm for π→π* transitions). Introduction of electron-donating groups (e.g., -OCH3_3) red-shifts absorption .
  • Stability Testing : Accelerated aging under UV light to evaluate photodegradation pathways (HPLC monitoring) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sterically hindered derivatives .
  • Biological Selectivity : Employ CRISPR-edited cell lines to isolate target pathways (e.g., DPP-IV knockout models) .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Key Research Gaps

  • Limited in vivo pharmacokinetic data (e.g., bioavailability, metabolite profiling).
  • Unresolved contradictions in enzyme inhibition selectivity across studies .

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1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one
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1-(1H-Imidazol-4-yl)-2,2-dimethylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.